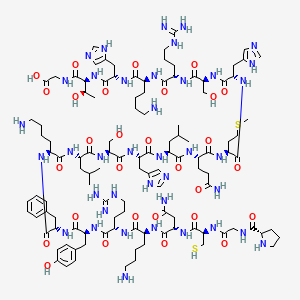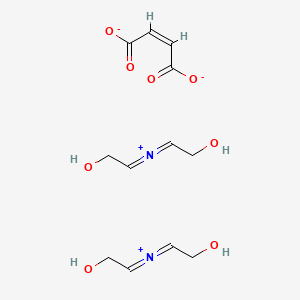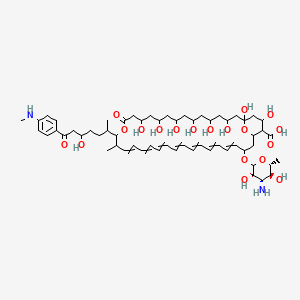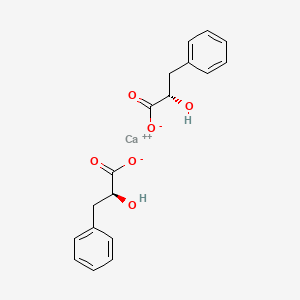
Calcium bis((S)-3-phenyllactate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium bis((S)-3-phenyllactate) is a coordination compound where calcium ions are chelated by two molecules of (S)-3-phenyllactic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcium bis((S)-3-phenyllactate) typically involves the reaction of calcium salts, such as calcium chloride or calcium nitrate, with (S)-3-phenyllactic acid in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of Calcium bis((S)-3-phenyllactate) can be scaled up by using large reactors and continuous stirring to ensure complete reaction. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium bis((S)-3-phenyllactate) can undergo various chemical reactions, including:
Oxidation: The phenyl group in the (S)-3-phenyllactic acid can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halides and sulfonates, can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted phenyl lactates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Calcium bis((S)-3-phenyllactate) has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its potential role in calcium signaling and regulation.
Medicine: Investigated for its potential use in drug delivery systems and as a calcium supplement.
Industry: Used in the production of biodegradable polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of Calcium bis((S)-3-phenyllactate) involves its ability to chelate calcium ions, which can influence various biochemical pathways. The compound can interact with calcium channels and transporters, affecting calcium homeostasis in cells. This interaction can modulate various cellular processes, including muscle contraction, neurotransmission, and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium lactate: A simpler compound with similar calcium-chelating properties but lacks the chiral center.
Calcium gluconate: Another calcium salt used in medicine, but with different chemical properties and applications.
Calcium citrate: Commonly used as a dietary supplement, with different solubility and bioavailability compared to Calcium bis((S)-3-phenyllactate).
Uniqueness
Calcium bis((S)-3-phenyllactate) is unique due to its chiral nature, which can impart specific biological activities and interactions. Its ability to form stable complexes with calcium ions makes it valuable in various applications, particularly in asymmetric synthesis and as a potential therapeutic agent.
Eigenschaften
CAS-Nummer |
57618-26-5 |
|---|---|
Molekularformel |
C18H18CaO6 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
calcium;(2S)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/2C9H10O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5,8,10H,6H2,(H,11,12);/q;;+2/p-2/t2*8-;/m00./s1 |
InChI-Schlüssel |
OLPHGSKFJSNPOA-QXGOIDDHSA-L |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])O.[Ca+2] |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O.C1=CC=C(C=C1)CC(C(=O)[O-])O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


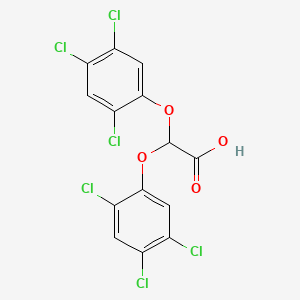


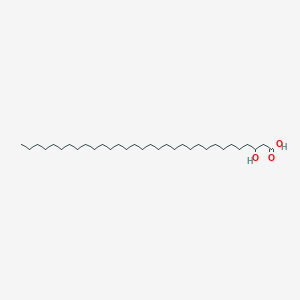
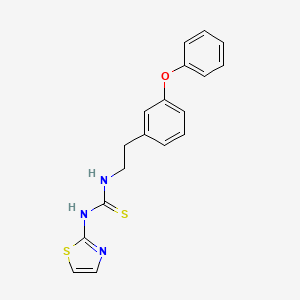


![(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B12659650.png)
